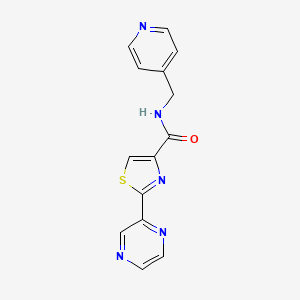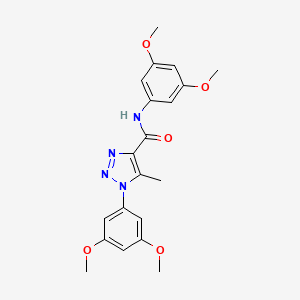
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a dimethylamino group and a urea moiety linked to a dimethylphenyl group. Its distinct molecular architecture makes it a subject of study in medicinal chemistry, materials science, and other research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine intermediate: The starting material, 2-chloropyrimidine, undergoes nucleophilic substitution with dimethylamine to yield 2-(dimethylamino)pyrimidine.
Alkylation: The 2-(dimethylamino)pyrimidine is then alkylated using a suitable alkylating agent, such as benzyl chloride, to form 2-(dimethylamino)pyrimidin-4-yl)methyl chloride.
Urea formation: The final step involves the reaction of the alkylated pyrimidine with 2,3-dimethylphenyl isocyanate under controlled conditions to produce the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles/nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.
科学的研究の応用
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical tool.
Industrial Applications: It may be explored for use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,4-dimethylphenyl)urea: Similar structure but with a different substitution pattern on the phenyl ring.
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,5-dimethylphenyl)urea: Another isomer with a different substitution pattern.
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea: Similar compound with substitutions on different positions of the phenyl ring.
Uniqueness
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea stands out due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The unique arrangement of functional groups in this compound may result in distinct interactions with molecular targets, making it a valuable subject of study in various research fields.
特性
IUPAC Name |
1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(2,3-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-6-5-7-14(12(11)2)20-16(22)18-10-13-8-9-17-15(19-13)21(3)4/h5-9H,10H2,1-4H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKITIKBEFAETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3,7-trimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866961.png)
![2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid](/img/structure/B2866962.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2866963.png)



![methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2866971.png)
![N-[6-(diethylamino)pyridin-3-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2866973.png)

![2-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2866975.png)
![3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2866976.png)
![3-(benzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2866977.png)
![(E)-ethyl 5-(4-fluorophenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2866978.png)

